3-(difluoromethyl)-N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE is a complex organic compound characterized by its unique triazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethyl halides.
Attachment of the Pyrazole Ring: The pyrazole ring is attached through a condensation reaction with appropriate pyrazole derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3-(D
Properties
Molecular Formula |
C18H19F2N7O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methanimine |
InChI |
InChI=1S/C18H19F2N7O3S/c1-10-15(27(28)29)11(2)25(24-10)9-13-7-12(5-6-14(13)30-3)8-21-26-17(16(19)20)22-23-18(26)31-4/h5-8,16H,9H2,1-4H3/b21-8+ |
InChI Key |
WNAPQRYJEOUDLK-ODCIPOBUSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NN3C(=NN=C3SC)C(F)F)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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